molecular formula C8H5BrFNO2 B12949363 4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one

4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B12949363
M. Wt: 246.03 g/mol
InChI Key: VXPUXKXRGBJANQ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a methylbenzo[d]oxazole derivative. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and molecular docking analyses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzo[d]oxazole
  • 4-Iodo-2-methylbenzo[d]oxazole
  • 2-Methylbenzo[d]oxazole-4-carbonitrile

Uniqueness

4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .

Properties

Molecular Formula

C8H5BrFNO2

Molecular Weight

246.03 g/mol

IUPAC Name

4-bromo-5-fluoro-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H5BrFNO2/c1-11-7-5(13-8(11)12)3-2-4(10)6(7)9/h2-3H,1H3

InChI Key

VXPUXKXRGBJANQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2Br)F)OC1=O

Origin of Product

United States

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